molecular formula C26H50O4 B12958873 Di-tert-butyl octadecanedioate

Di-tert-butyl octadecanedioate

Cat. No.: B12958873
M. Wt: 426.7 g/mol
InChI Key: VLBWHFOIXBCMJQ-UHFFFAOYSA-N
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Description

Di-tert-butyl octadecanedioate, also known as octadecanedioic acid, 1,18-bis(1,1-dimethylethyl) ester, is an organic compound with the molecular formula C26H50O4. It is a diester derived from octadecanedioic acid and tert-butyl alcohol. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-tert-butyl octadecanedioate can be synthesized through the esterification of octadecanedioic acid with tert-butyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl octadecanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Octadecanedioic acid.

    Reduction: Di-tert-butyl octadecanediol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Di-tert-butyl octadecanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of di-tert-butyl octadecanedioate involves its hydrolysis to release octadecanedioic acid and tert-butyl alcohol. The ester bonds are cleaved by esterases or under acidic or basic conditions. The released octadecanedioic acid can then participate in various metabolic pathways, while tert-butyl alcohol is metabolized or excreted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di-tert-butyl octadecanedioate is unique due to its long carbon chain, which imparts specific physical and chemical properties. Its stability and ability to undergo various chemical reactions make it a valuable compound in organic synthesis and industrial applications.

Properties

Molecular Formula

C26H50O4

Molecular Weight

426.7 g/mol

IUPAC Name

ditert-butyl octadecanedioate

InChI

InChI=1S/C26H50O4/c1-25(2,3)29-23(27)21-19-17-15-13-11-9-7-8-10-12-14-16-18-20-22-24(28)30-26(4,5)6/h7-22H2,1-6H3

InChI Key

VLBWHFOIXBCMJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)OC(C)(C)C

Origin of Product

United States

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